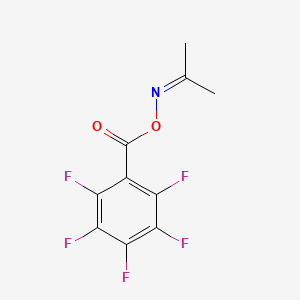

acetone O-(pentafluorobenzoyl)oxime

Description

The exact mass of the compound this compound is 267.03186924 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(propan-2-ylideneamino) 2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F5NO2/c1-3(2)16-18-10(17)4-5(11)7(13)9(15)8(14)6(4)12/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRGKCMEFPMUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=C(C(=C(C(=C1F)F)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Acetone O-(pentafluorobenzoyl)oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acetone O-(pentafluorobenzoyl)oxime, a fluorinated oxime ether of interest in various scientific domains. The document details the synthetic protocol, purification methods, and extensive characterization data.

Core Concepts and Synthesis

This compound, also known as Acetone O-(2,3,4,5,6-pentafluorobenzyl)oxime, belongs to the class of O-substituted oximes. The synthesis of this compound and similar oxime ethers typically involves the reaction of a carbonyl compound, in this case, acetone, with a hydroxylamine derivative. A general and optimized method for the preparation of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) oximes has been developed, which can be applied to the synthesis of the title compound. This method has been shown to produce high yields, often exceeding 84%, for a variety of aldehydes and ketones, including acetone.[1][2]

The reaction proceeds via the nucleophilic attack of the hydroxylamine on the carbonyl carbon of acetone, followed by dehydration to form the oxime ether. The pentafluorobenzyl group imparts unique properties to the molecule, including increased electrophilicity and potential for various biological activities.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of PFBHA oximes can be adapted for the preparation of approximately 200 mg of this compound.[1]

Materials:

-

Acetone

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

ASTM Type II Water

-

Teflon-lined, screw-cap culture tube (16 x 150 mm)

Procedure:

-

A 1.15:1 molar ratio of PFBHA to acetone is utilized.

-

Dissolve the calculated amount of pure PFBHA in 10 mL of ASTM Type II water in the culture tube.

-

Add the corresponding amount of acetone to the PFBHA solution.

-

Seal the tube and allow the reaction to proceed. The specific reaction time and temperature would be optimized based on the general procedure for other ketones.

-

Upon completion, the product can be isolated and purified using appropriate techniques, such as liquid chromatography.

Purification

The purification of the synthesized O-oximes can be achieved using a C18 reverse-phase liquid chromatography (LC) method with ultraviolet (UV) detection at 200 nm.[1][2] An acetonitrile-water mixture in both isocratic and gradient-elution modes can be employed to resolve the product.

Characterization Data

The identity and purity of this compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈F₅NO | [3] |

| Molecular Weight | 253.1686 g/mol | [3] |

| IUPAC Name | N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-2-imine |

Spectroscopic Data

| Spectroscopic Technique | Expected Data for this compound |

| ¹H NMR | Signals corresponding to the methyl protons of the acetone moiety and the methylene protons of the pentafluorobenzyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the acetone and pentafluorobenzyl groups. |

| FTIR | Characteristic absorption bands for C=N, C-O, and C-F bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway

While no specific signaling pathways for this compound have been elucidated, oxime ethers, in general, have been investigated for a variety of biological activities.[4][5][6] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a biologically active oxime ether, based on their known effects in different therapeutic areas.

Caption: A generalized signaling pathway potentially modulated by oxime ethers.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetone, (O-pentafluorobenzyl)oxime [webbook.nist.gov]

- 4. a-review-of-biologically-active-oxime-ethers - Ask this paper | Bohrium [bohrium.com]

- 5. A Review of Biologically Active Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

An In-depth Technical Guide to Acetone O-(pentafluorobenzoyl)oxime and its Parent Compound, Acetone Oxime

Disclaimer: Publicly available scientific data on Acetone O-(pentafluorobenzoyl)oxime is limited. This guide provides a comprehensive overview of the well-characterized parent compound, acetone oxime, and proposes a synthetic route and potential characteristics for its pentafluorobenzoyl derivative based on established chemical principles.

Introduction

Oximes are a class of organic compounds with the general formula R₁R₂C=NOH, derived from aldehydes or ketones. They are notable for their versatile applications as intermediates in organic synthesis, as protecting groups, and for their biological activities. Acetone oxime, the simplest ketoxime, serves as a foundational molecule for the synthesis of a wide array of derivatives with tailored properties. This guide focuses on the physical and chemical properties of acetone oxime and extends to the synthesis and characterization of its derivative, this compound. The introduction of the pentafluorobenzoyl group is anticipated to significantly modify the physicochemical properties of the parent oxime, potentially enhancing its utility in various research and development applications, including as a derivatizing agent for analytical purposes or as a synthon in medicinal chemistry.

Physicochemical Properties

Quantitative data for acetone oxime is well-documented. The properties of this compound are largely extrapolated or remain to be experimentally determined.

Acetone Oxime

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO | [1] |

| Molecular Weight | 73.09 g/mol | [1] |

| Melting Point | 60-63 °C | [1] |

| Boiling Point | 135 °C | [1] |

| Density | 0.901 g/mL at 25 °C | [1] |

| Solubility in Water | 330 g/L at 20 °C | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and ligroin.[1] |

This compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆F₅NO₂ | Calculated |

| Molecular Weight | 267.15 g/mol | Calculated |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to have low water solubility and good solubility in organic solvents. |

Experimental Protocols

Synthesis of Acetone Oxime

A common method for the synthesis of acetone oxime involves the condensation reaction of acetone with hydroxylamine hydrochloride in the presence of a base.[2]

Materials:

-

Acetone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Water

-

Ice

-

Petroleum ether (for purification)

Procedure:

-

Dissolve 10.0 g of hydroxylamine hydrochloride in 20 mL of water in a flask.

-

In a separate beaker, dissolve 7.0 g of sodium hydroxide in 20 mL of water and cool the solution in an ice bath.

-

Slowly add the cold sodium hydroxide solution to the hydroxylamine hydrochloride solution, keeping the temperature below 10 °C.

-

To this mixture, add 8.5 mL of acetone dropwise while stirring and maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring in the ice bath for 15-20 minutes.

-

Collect the precipitated crude acetone oxime by vacuum filtration.

-

The crude product can be purified by recrystallization from petroleum ether.

Proposed Synthesis of this compound

This proposed synthesis is based on the acylation of acetone oxime with pentafluorobenzoyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

-

Acetone oxime

-

Pentafluorobenzoyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (CH₂Cl₂) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve acetone oxime in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add one equivalent of triethylamine or pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add one equivalent of pentafluorobenzoyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Stability

Acetone Oxime:

-

Hydrolysis: Acetone oxime can be hydrolyzed back to acetone and hydroxylamine under acidic conditions.

-

Reduction: The oxime functional group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Beckmann Rearrangement: In the presence of an acid catalyst, acetone oxime can undergo a Beckmann rearrangement to form N-methylacetamide.[3]

-

Stability: It is a stable crystalline solid under standard conditions but can be sensitive to heat.

This compound:

-

Stability: The pentafluorobenzoyl group is generally stable. The ester linkage might be susceptible to hydrolysis under strong acidic or basic conditions.

-

Reactivity: The reactivity will be largely dictated by the oxime ester functionality. It is expected to be a stable compound, suitable for use as a derivative in analytical chemistry, for example, in gas chromatography where its volatility and thermal stability would be advantageous.

Potential Applications in Research and Drug Development

While no specific applications for this compound in drug development have been documented, oxime-containing compounds are of significant interest in medicinal chemistry.[4][5]

-

Bioisosteres: The oxime functionality can act as a bioisosteric replacement for other functional groups in drug candidates to improve pharmacokinetic or pharmacodynamic properties.

-

Prodrugs: The O-acyl oxime linkage could potentially be used as a cleavable linker in prodrug design, releasing the active drug molecule under specific physiological conditions.

-

Enzyme Inhibition: Oxime derivatives have been explored as inhibitors for various enzymes. The pentafluorobenzoyl moiety could influence binding affinity and specificity.

-

Analytical Derivatization: The pentafluorophenyl group is an excellent electrophore, making this compound a potentially useful derivatizing agent for sensitive detection of ketones and aldehydes in biological matrices using techniques like gas chromatography-electron capture detection (GC-ECD).

Visualizations

Caption: Experimental workflow for the synthesis of Acetone Oxime.

Caption: Proposed workflow for the synthesis of this compound.

Caption: Potential applications of oximes in medicinal chemistry.

References

Acetone O-(pentafluorobenzoyl)oxime: An In-Depth Technical Guide on a Novel Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetone O-(pentafluorobenzoyl)oxime is a synthetic compound belonging to the broad class of oxime derivatives. While research into the specific biological activities of this particular molecule is still in its nascent stages, the oxime and pentafluorobenzoyl moieties from which it is constituted are associated with a range of pharmacological effects. This technical guide provides a comprehensive overview of the current understanding of the potential mechanism of action of this compound, drawing parallels from structurally related compounds. Due to the limited availability of direct research on this compound, this document will also explore the general biological activities of oxime derivatives and pentafluorobenzoylated molecules to provide a foundational understanding for future research.

Introduction

Oxime derivatives are a class of organic compounds with the general formula R₁R₂C=NOH, characterized by the presence of a C=N double bond with a hydroxyl group attached to the nitrogen atom. They are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an oxime functional group can significantly enhance the biological activity of parent compounds.[1]

The pentafluorobenzoyl group is a common derivatizing agent in analytical chemistry, valued for its ability to enhance the detectability of molecules in techniques like gas chromatography-mass spectrometry. Its influence on the biological activity of a parent molecule is an area of growing interest.

This guide will synthesize the available information to postulate a potential mechanism of action for this compound and provide a framework for future investigation.

Putative Mechanism of Action

Direct studies on the mechanism of action of this compound are not currently available in the public domain. However, based on research into structurally similar oxime derivatives, a potential mechanism can be hypothesized.

A novel oxime-containing derivative, 2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime (TFOBO), has been shown to induce cell death in myeloid leukemia cells.[3][4] The proposed mechanism for TFOBO involves the modulation of reactive oxygen species (ROS) and the regulation of NADPH oxidase activity.[3][4] This leads to increased intracellular ROS levels, triggering apoptotic pathways.[3] Key events in this proposed pathway include:

-

Increased ROS Production: The oxime derivative may interact with cellular enzymes like NADPH oxidase, leading to an overproduction of ROS.

-

Induction of Apoptosis: Elevated ROS levels can cause oxidative stress, leading to DNA damage, mitochondrial dysfunction, and the activation of caspase cascades, ultimately resulting in programmed cell death (apoptosis).[3]

It is plausible that this compound could operate through a similar mechanism, where the oxime moiety is the primary driver of pro-apoptotic activity through ROS modulation. The pentafluorobenzoyl group may influence the compound's stability, solubility, and interaction with its biological target.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway for the pro-apoptotic activity of an oxime derivative, based on the mechanism proposed for TFOBO.[3][4]

References

- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxime derivative TFOBO promotes cell death by modulating reactive oxygen species and regulating NADPH oxidase activity in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxime derivative TFOBO promotes cell death by modulating reactive oxygen species and regulating NADPH oxidase activity in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of Acetone O-(pentafluorobenzoyl)oxime Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of acetone O-(pentafluorobenzoyl)oxime, a key derivative for the sensitive detection and quantification of acetone in various matrices. Acetone is a significant biomarker for metabolic disorders such as diabetes, and its accurate measurement is crucial in clinical and research settings. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) enhances the volatility and chromatographic properties of acetone, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis with high sensitivity.[1][2][3]

Core Principles and Applications

The derivatization of acetone with PFBHA involves the reaction of the carbonyl group of acetone with the hydroxylamine moiety of PFBHA to form an oxime.[4] The resulting this compound is a larger, more stable, and less volatile molecule, which is ideal for GC-MS analysis. The pentafluorobenzyl group is highly electronegative, which allows for sensitive detection using electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. However, electron ionization (EI) is also commonly used for structural confirmation and quantification.[1]

This methodology has been successfully applied to the determination of acetone in diverse biological and environmental samples, including human blood, plasma, breath, and seawater.[1][2][3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the analysis of this compound derivatives.

Protocol 1: Derivatization of Acetone in Aqueous Samples

This protocol is a generalized procedure based on methods described for the analysis of acetone in biological fluids and environmental water samples.[1][5]

Materials:

-

Acetone standard solutions

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Deionized water

-

Organic solvent for extraction (e.g., hexane, ethyl acetate)

-

Sodium chloride (for salting out, optional)

-

Acid or buffer solution to adjust pH (e.g., HCl, citrate buffer)

Procedure:

-

Sample Preparation: Prepare a series of acetone calibration standards in deionized water. For unknown samples, ensure they are in an aqueous form.

-

pH Adjustment: Adjust the pH of the sample and standards to an optimal range for the reaction. A pH of 3.7 has been reported as optimal.[5]

-

Derivatization Reaction: Add an excess of PFBHA solution to each sample and standard. The reaction is typically rapid and can proceed at room temperature.[1] Vortex the mixture for a few minutes to ensure complete reaction.

-

Extraction: Extract the this compound derivative using a suitable organic solvent. The addition of sodium chloride can improve extraction efficiency. Vortex vigorously for 1-2 minutes and then centrifuge to separate the organic and aqueous layers.

-

Sample Concentration: Carefully transfer the organic layer to a clean vial and, if necessary, concentrate the sample under a gentle stream of nitrogen to the desired volume for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a typical GC-MS protocol for the analysis of the derivatized acetone. Specific parameters may need to be optimized for individual instruments.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific)

-

Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent)

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Scan Range: m/z 50-300

Quantitative Data

The following tables summarize the key quantitative data for the mass spectrometric analysis of this compound.

Table 1: Molecular and Chromatographic Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈F₅NO | [6] |

| Molecular Weight | 253.17 g/mol | [6] |

| Retention Time | Dependent on GC conditions | |

| Limit of Detection (LOD) | As low as 0.049 ppbv in breath | [3] |

| 3.0 nM in seawater | [5] |

Table 2: Proposed Electron Ionization (EI) Fragmentation Pattern

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 253 | [M]⁺ (Molecular Ion) | 5 |

| 238 | [M - CH₃]⁺ | 15 |

| 181 | [C₆F₅CH₂]⁺ (Pentafluorobenzyl cation) | 100 |

| 161 | [C₅F₄CH₂]⁺ | 20 |

| 72 | [(CH₃)₂C=NO]⁺ | 30 |

| 56 | [(CH₃)₂C=N]⁺ | 45 |

Note: Relative abundances are estimations based on typical fragmentation patterns and may vary depending on the mass spectrometer and tuning parameters.

Visualizations

The following diagrams illustrate the key processes in the analysis of this compound.

Caption: Chemical reaction for the derivatization of acetone.

References

- 1. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetone, (O-pentafluorobenzyl)oxime [webbook.nist.gov]

- 4. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetone, (O-pentafluorobenzyl)oxime - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. scbt.com [scbt.com]

Stability and Storage of Acetone O-(pentafluorobenzoyl)oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetone O-(pentafluorobenzoyl)oxime is a crucial reagent for the derivatization of carbonyl compounds, enabling their sensitive detection in various analytical applications, particularly in gas and liquid chromatography. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this reagent. While specific quantitative stability data for this compound is not extensively available in published literature, this guide synthesizes information from studies on analogous compounds, the precursor O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), and general principles of chemical stability for oxime ethers and pentafluorobenzyl compounds. Recommendations for handling, storage, and assessing the stability of the reagent are provided, along with relevant experimental protocols for its synthesis and analysis.

Chemical Properties and Synthesis

This compound is synthesized by the reaction of acetone with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This derivatization introduces a pentafluorobenzyl group, which is highly electronegative and enhances the sensitivity of detection by electron capture detection (ECD) in gas chromatography and provides a strong chromophore for UV detection in liquid chromatography.[1]

Stability and Degradation

Direct, long-term stability studies on solid this compound are not readily found in scientific literature. However, stability can be inferred from data on its precursor, PFBHA, and related O-pentafluorobenzyl oxime derivatives.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation.

-

Moisture: The presence of water can lead to hydrolysis of the oxime ether bond, particularly in the presence of acids.

-

Light: While not explicitly documented for this compound, many complex organic molecules are sensitive to light.

-

pH: Oximes exhibit maximum stability in neutral or slightly acidic conditions and are susceptible to hydrolysis under strong acidic or basic conditions.[2]

Inferred Stability:

The precursor, PFBHA, is considered a stable compound.[3] Studies on various PFBHA derivatives of carbonyl compounds dissolved in dichloromethane have shown that derivatives of saturated aliphatic and aromatic carbonyls are stable for at least 66 days when stored at 4°C.[4] However, derivatives of unsaturated aldehydes and keto-acids show degradation after approximately 38 days under the same conditions.[4] This suggests that the stability of this compound in solution is likely good, but not indefinite, and is best maintained at refrigerated temperatures.

Potential Degradation Pathways:

The primary degradation pathway is likely the hydrolysis of the oxime ether linkage, which would yield acetone and PFBHA. The oxime group can also be susceptible to Beckmann rearrangement in the presence of strong acids.[5]

Recommended Storage Conditions

Based on the available data for related compounds and general chemical principles, the following storage conditions are recommended for this compound.

| Parameter | Recommendation | Rationale |

| Form | Solid | Solid form is generally more stable than solutions. |

| Temperature | 2-8°C (Refrigerated) | To minimize potential degradation over time.[6] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is ideal, but a well-sealed container is crucial. | To protect from moisture and atmospheric contaminants. |

| Light | Store in an amber vial or in the dark. | To prevent potential photodegradation. |

| Container | Tightly sealed, chemically resistant glass container. | To prevent contamination and exposure to moisture.[7] |

For solutions of this compound, it is recommended to prepare them fresh. If storage is necessary, they should be kept at 2-8°C in a tightly sealed container and used within a few weeks. A study showed stability for similar compounds in dichloromethane at 4°C for over two months, but this can vary.[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of PFBHA oximes.[1]

Materials:

-

Acetone

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Pyridine or a suitable non-nucleophilic base

-

Anhydrous solvent (e.g., ethanol, dichloromethane)

-

Stir plate and magnetic stir bar

-

Round-bottom flask with a condenser

Procedure:

-

Dissolve a known amount of PFBHA in the anhydrous solvent in the round-bottom flask.

-

Add a slight molar excess of acetone to the solution.

-

Add a molar equivalent of pyridine to the mixture to act as an acid scavenger.

-

Heat the mixture to reflux and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Analytical Method for Stability Assessment (GC-MS)

A stability study can be performed by monitoring the purity of the this compound reagent over time under different storage conditions.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms)

Procedure:

-

Prepare a stock solution of freshly synthesized and purified this compound in a suitable solvent (e.g., dichloromethane, hexane).

-

Aliquot the stock solution into several vials.

-

Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), analyze an aliquot from each storage condition by GC-MS.

-

Inject a known amount of the sample onto the GC column.

-

Use a suitable temperature program to separate the components.

-

Monitor the total ion chromatogram (TIC) for the appearance of new peaks, which may indicate degradation products.

-

Quantify the peak area of the this compound to determine its remaining purity relative to the initial time point.

Conclusion

While direct stability data for this compound is limited, a conservative approach to its storage is recommended to ensure its integrity and performance as a derivatizing reagent. Storing the solid compound in a cool, dry, and dark environment is paramount. For solutions, fresh preparation is ideal, but short-term refrigerated storage is a viable option. Researchers should be aware of the potential for hydrolysis and consider performing periodic quality control checks, especially for reagents that have been stored for an extended period. The provided experimental protocols offer a framework for the synthesis and stability assessment of this important analytical reagent.

References

- 1. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. edqm.eu [edqm.eu]

CAS number and molecular weight of acetone O-(pentafluorobenzoyl)oxime

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of acetone O-(pentafluorobenzoyl)oxime, a derivatizing agent frequently employed in analytical chemistry, particularly for the sensitive detection of carbonyl compounds. This document consolidates critical information regarding its chemical properties, experimental applications, and relevant analytical protocols. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to support their work with this compound.

Chemical Identification and Properties

This compound is a derivative of acetone oxime and pentafluorobenzoyl chloride. It is primarily used as a derivatizing reagent to enhance the detectability of volatile carbonyl compounds in gas chromatography (GC), especially with electron capture detection (ECD) or mass spectrometry (MS). The pentafluorobenzoyl group provides a strong electron-capturing moiety, significantly improving analytical sensitivity.

Quantitative Data Summary

For clarity and comparative ease, the fundamental chemical properties of the closely related and often confused derivatizing agent, acetone O-(pentafluorobenzyl)oxime, are presented below. It is crucial to distinguish between the "benzoyl" (with a carbonyl group) and "benzyl" (with a methylene group) derivatives, as their chemical properties and reactivity may differ.

| Property | Value | Reference |

| Chemical Name | Acetone O-(2,3,4,5,6-pentafluorobenzyl)oxime | |

| CAS Number | 899828-53-6 | |

| Molecular Formula | C₁₀H₈F₅NO | |

| Molecular Weight | 253.17 g/mol | |

| Alternate Names | Acetone O-2,3,4,5,6-PFBHA-oxime |

Note: Definitive CAS number and molecular weight for this compound could not be conclusively established from available public data at the time of this writing. The data presented is for the more commonly referenced benzyl derivative.

Experimental Protocols and Applications

The primary application of reagents like this compound is in the derivatization of aldehydes and ketones for trace-level analysis. The following sections outline a general experimental workflow for such applications.

Derivatization of Carbonyl Compounds

The reaction involves the condensation of the carbonyl group with the hydroxylamine moiety of the derivatizing agent to form an oxime ether.

Experimental Workflow for Derivatization

Caption: General workflow for the derivatization and analysis of carbonyl compounds.

Synthesis of Acetone Oxime (Precursor)

Acetone oxime is a precursor to this compound. Its synthesis is a well-established process.

Reaction Pathway for Acetone Oxime Synthesis

Caption: Synthesis of acetone oxime from acetone and hydroxylamine.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways, its application in analytical chemistry allows for the detection of biologically relevant carbonyl compounds that are part of such pathways. For instance, acetone in human breath is a biomarker for diabetes.

Logical Relationship in Biomarker Detection

Caption: Logical flow from metabolic state to diagnostic insight via biomarker derivatization.

Conclusion

This compound serves as a valuable tool for the trace analysis of carbonyl compounds. Its ability to enhance detection sensitivity makes it particularly useful in clinical diagnostics, environmental monitoring, and food science. This guide provides a foundational understanding of its properties and applications, intended to aid researchers in its effective utilization. Further investigation into the specific reaction kinetics and optimization of derivatization protocols for different matrices is encouraged for advanced applications.

The Detection of Carbonyl Compounds Using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a key derivatizing agent for the sensitive and specific detection of carbonyl compounds. This guide will cover the synthesis of the PFBHA reagent, the derivatization of carbonyls, and subsequent analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and methodologies involved.

Introduction to Carbonyl Derivatization with PFBHA

The detection and quantification of carbonyl compounds, such as aldehydes and ketones, are crucial in various scientific disciplines, including environmental analysis, food science, and pharmaceutical development. Due to their often low concentrations and potential for thermal degradation during analysis, direct measurement can be challenging. Chemical derivatization is a widely employed strategy to enhance the volatility and thermal stability of these analytes, as well as to improve their chromatographic separation and detection sensitivity.

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective derivatizing agent for carbonyl compounds. It reacts with the carbonyl group to form a stable O-(pentafluorobenzyl)oxime derivative. The pentafluorobenzyl group is a strong electrophore, making the derivatives highly sensitive to electron capture detection (ECD) and amenable to mass spectrometric analysis. This derivatization offers several advantages, including quantitative reactions, the formation of thermally stable products, and the elimination of complex cleanup steps.

Synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)

The synthesis of PFBHA is a multi-step process that can be performed in a laboratory setting. The following protocol is based on established chemical synthesis routes.[1]

Synthesis Pathway

The synthesis of PFBHA involves a two-step process starting from 2,3,4,5,6-pentafluorobenzyl bromide and N-hydroxyphthalimide. The intermediate, N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide, is then subjected to hydrazinolysis and treatment with hydrogen chloride to yield the final product.[1]

Experimental Protocol

Step 1: Synthesis of N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide [1]

-

Dissolve N-hydroxyphthalimide in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate, to the solution.

-

Slowly add 2,3,4,5,6-pentafluorobenzyl bromide to the reaction mixture.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) [1]

-

Dissolve the purified N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide in a solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for a few hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent.

-

The PFBHA hydrochloride will precipitate as a white solid.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Derivatization of Carbonyl Compounds with PFBHA

The reaction between a carbonyl compound and PFBHA is a nucleophilic addition, followed by dehydration to form the corresponding O-(pentafluorobenzyl)oxime.[2][3] For asymmetric carbonyls, this reaction can result in the formation of (E) and (Z) isomers, which may be separated during chromatographic analysis.[4]

Reaction Mechanism

Experimental Protocol for Derivatization

The following is a general protocol for the derivatization of carbonyls in an aqueous sample. This can be adapted for various sample matrices.

Materials:

-

PFBHA solution (e.g., 15 mg/mL in water or a suitable organic solvent)[5]

-

Sample containing carbonyl compounds

-

Internal standard solution (e.g., isotopically labeled carbonyls)

-

Extraction solvent (e.g., toluene, hexane, or dichloromethane)[6]

-

Acid (e.g., 0.2 N sulfuric acid) to quench the reaction[5]

-

Anhydrous sodium sulfate

Procedure:

-

To a known volume of the aqueous sample, add the internal standard solution.

-

Add the PFBHA solution. The amount may need to be optimized depending on the expected carbonyl concentration. For some samples, a 20-fold excess of PFBHA may be required.[7]

-

Adjust the pH if necessary. A slightly acidic to neutral pH is generally optimal.

-

Incubate the reaction mixture. Reaction times and temperatures can vary, for example, at room temperature for 24 hours or at 60°C for 30 minutes.[2][7]

-

Quench the reaction by adding a small amount of acid.[5]

-

Extract the PFBHA-oxime derivatives with an appropriate organic solvent (e.g., toluene) by vigorous mixing.[6][7]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume suitable for GC-MS analysis.

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry is the most common analytical technique for the analysis of PFBHA-oxime derivatives.

GC-MS Workflow

Typical GC-MS Parameters

The following table summarizes typical GC-MS parameters for the analysis of PFBHA derivatives.

| Parameter | Typical Value/Condition | Reference |

| Gas Chromatograph | ||

| Column | ZB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar | [4] |

| Carrier Gas | Helium at a constant flow of 1 mL/min | [4] |

| Injection Mode | Splitless or split (e.g., 10:1) | [4] |

| Injector Temperature | 250 °C | [4] |

| Oven Temperature Program | Initial 50°C, ramp 5°C/min to 180°C, then 25°C/min to 280°C, hold for 5 min | [4] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | [4] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | [4][6] |

| Ion Source Temperature | 250 °C | [4] |

| Transfer Line Temperature | 280 °C | [4] |

Quantitative Data and Performance Metrics

The PFBHA derivatization method followed by GC-MS analysis demonstrates excellent performance for the quantification of a wide range of carbonyl compounds.

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The method typically exhibits good linearity over several orders of magnitude. The LODs and LOQs are in the low µg/L to ng/L range, making it suitable for trace analysis.

| Carbonyl Compound | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Reference |

| Formaldehyde | >0.99 | 0.016 - 0.1 | 0.05 - 0.3 | [6][8] |

| Acetaldehyde | >0.99 | 0.020 - 0.1 | 0.06 - 0.3 | [6][8] |

| Acetone | >0.99 | 0.030 - 0.1 | 0.1 - 0.3 | [6][8] |

| Acrolein | >0.99 | 0.025 - 1.0 | 0.08 - 3.0 | [6] |

| Crotonaldehyde | >0.99 | 0.022 - 1.0 | 0.07 - 3.0 | [6] |

| Glyoxal | >0.99 | 0.34 | 1.1 | [9] |

| Methylglyoxal | >0.99 | 0.12 | 0.4 | [9] |

Recovery and Precision

The recovery of the method is generally high, and the precision, expressed as the coefficient of variation (CV), is typically low.

| Carbonyl Compound | Mean Recovery (%) | Precision (CV, %) | Reference |

| Formaldehyde | 84 - 119 | < 18 | [6] |

| Acetaldehyde | 84 - 119 | < 18 | [6] |

| Acetone | 84 - 119 | < 18 | [6] |

| Acrolein | 82 - 117 | 2 - 16 | [7] |

| Crotonaldehyde | 82 - 117 | 2 - 16 | [7] |

| Glyoxal | Not specified | Not specified | |

| Methylglyoxal | Not specified | Not specified |

Conclusion

The use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for the derivatization of carbonyl compounds is a robust and sensitive method that is well-suited for a variety of applications in research and development. The formation of stable, thermally resilient oxime derivatives allows for reliable quantification by GC-MS at trace levels. The detailed protocols and performance data presented in this guide provide a solid foundation for the implementation of this valuable analytical technique.

References

- 1. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hou.usra.edu [hou.usra.edu]

- 6. Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization | CORESTA [coresta.org]

- 7. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]

- 8. mdpi.com [mdpi.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

The Advent and Evolution of Pentafluorobenzoyl Oxime Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of analytical chemistry and drug development, the sensitive and specific quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance. These molecules are often key biomarkers for oxidative stress, metabolic disorders, and disease pathogenesis. Furthermore, they can be critical intermediates or impurities in pharmaceutical manufacturing. The development of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a cornerstone derivatizing agent, marked a significant advancement in the ability to analyze these challenging compounds. This technical guide provides an in-depth exploration of the discovery, history, and application of pentafluorobenzoyl oxime reagents, offering detailed experimental protocols and quantitative data to support researchers in the field.

Discovery and Foundational History

The journey of pentafluorobenzoyl oxime reagents began in the mid-1970s, driven by the need for highly sensitive methods for the analysis of steroids in biological samples. In 1976, T. Nambara and his colleagues published a seminal paper detailing the synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride.[1] Their work was foundational, as it introduced a reagent that could react with keto steroids, rendering them suitable for analysis by gas-liquid chromatography (GLC) with electron-capture detection.[1] The key innovation was the incorporation of the pentafluorobenzyl group, which is strongly electron-capturing, thereby significantly enhancing the sensitivity of detection.

The initial synthesis involved the reaction of 2,3,4,5,6-pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis to yield the desired O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, which was then converted to its hydrochloride salt for stability and ease of use.[1] This pioneering work laid the groundwork for the widespread adoption of PFBHA as a versatile derivatizing agent for a broad range of carbonyl-containing compounds.

Chemical Principles and Advantages

The utility of PFBHA lies in its reaction with aldehydes and ketones to form stable O-(pentafluorobenzyl)oxime (PFBO) derivatives. This reaction is a nucleophilic addition to the carbonyl group, resulting in the formation of a C=N double bond, as depicted in the reaction scheme below.

The resulting PFBO derivatives exhibit several advantageous properties for analytical applications:

-

Enhanced Volatility: The derivatization process often increases the volatility of the parent carbonyl compound, making it more amenable to gas chromatography.

-

Thermal Stability: PFBO derivatives are generally thermally stable, a prerequisite for withstanding the high temperatures of a GC injector and column.

-

Exceptional Sensitivity: The pentafluorobenzyl moiety is a potent electrophore. This property allows for highly sensitive detection using an electron capture detector (ECD) or by mass spectrometry (MS) in the negative ion chemical ionization (NICI) mode. This high sensitivity enables the quantification of trace levels of carbonyl compounds in complex matrices.

-

Specificity: The reaction is highly specific to carbonyl groups, minimizing interferences from other functional groups present in the sample.

Synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)

The following is a detailed protocol for the synthesis of PFBHA, based on the original method described by Nambara et al. (1976) and subsequent optimizations.

Experimental Protocol: Synthesis of PFBHA

Materials:

-

2,3,4,5,6-Pentafluorobenzyl bromide

-

N-Hydroxyphthalimide

-

Anhydrous potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated and ethereal solution)

Procedure:

-

Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)phthalimide:

-

A mixture of N-hydroxyphthalimide (1.63 g, 10 mmol), 2,3,4,5,6-pentafluorobenzyl bromide (2.61 g, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol) in anhydrous DMF (20 mL) is stirred at room temperature for 12 hours.

-

The reaction mixture is poured into ice water (100 mL) and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and recrystallized from ethanol to yield N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide.

-

-

Hydrazinolysis to O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine:

-

To a solution of N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide (3.43 g, 10 mmol) in ethanol (50 mL), hydrazine hydrate (0.5 mL, 10 mmol) is added dropwise with stirring.

-

The mixture is stirred at room temperature for 2 hours.

-

The resulting precipitate of phthalhydrazide is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

-

Formation of the Hydrochloride Salt:

-

The residue from the previous step is dissolved in diethyl ether.

-

An ethereal solution of hydrogen chloride is added dropwise until no further precipitation is observed.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a white solid.

-

Derivatization of Carbonyl Compounds with PFBHA

The derivatization of aldehydes and ketones with PFBHA is a robust and widely applicable procedure. The following protocol is a generalized method that can be adapted for various sample matrices.

Experimental Protocol: Derivatization of Carbonyls

Materials:

-

PFBHA solution (e.g., 15 mg/mL in reagent water, freshly prepared)

-

Sample containing carbonyl compounds (in aqueous or organic solvent)

-

Buffer solution (e.g., potassium hydrogen phthalate to adjust pH to 4)

-

Extraction solvent (e.g., hexane or dichloromethane)

-

Internal standard (optional, e.g., a deuterated carbonyl compound)

-

Sodium sulfate (anhydrous)

Procedure:

-

Sample Preparation:

-

An aliquot of the sample is placed in a reaction vial.

-

If the sample is aqueous, the pH is adjusted to approximately 4 using a suitable buffer.

-

An internal standard can be added at this stage for improved quantification.

-

-

Derivatization Reaction:

-

The PFBHA reagent solution is added to the sample vial.

-

The vial is sealed and heated (e.g., at 35-60°C) for a specified time (typically 1-2 hours, although longer times may be needed for complete reaction of some ketones).[2]

-

-

Extraction of Derivatives:

-

After cooling to room temperature, the PFBHA-oxime derivatives are extracted with an organic solvent (e.g., hexane or dichloromethane).

-

The mixture is vortexed and the layers are allowed to separate.

-

The organic layer is collected. The extraction may be repeated to improve recovery.

-

-

Sample Cleanup (Optional):

-

The combined organic extracts may be washed with an acidic solution (e.g., 0.2 N sulfuric acid) to remove any unreacted PFBHA.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

-

Analysis:

-

The final extract is concentrated to a suitable volume and analyzed by GC-MS or GC-ECD.

-

Quantitative Data and Performance

The use of PFBHA derivatization coupled with GC-MS or GC-ECD allows for the achievement of very low detection limits for a wide range of carbonyl compounds. The following tables summarize representative quantitative data from various studies.

| Carbonyl Compound | Matrix | Analytical Method | Limit of Detection (LOD) | Reference |

| Formaldehyde | Air | SPME-GC-FID | 4.6 ppbv (for 300s sampling) | [3] |

| Acetaldehyde | Water | GC-ECD | ~10 pg (on-column) | [4] |

| Acetone | Water | GC-ECD | ~10 pg (on-column) | [4] |

| Glyoxal | Air | SPME-GC-MS | 0.34 ppbv | [5] |

| Methylglyoxal | Air | SPME-GC-MS | 0.12 ppbv | [5] |

| Benzaldehyde | Water | LC-UV | 14-50 ng/mL | [6] |

| Hexanal | Ozonated Solution | SPME-GC-MS | 0.016-0.030 µg/L | [7] |

| 2-Furfural | Ozonated Solution | SPME-GC-MS | 0.016 µg/L | [7] |

Table 1: Representative Limits of Detection for Carbonyl Compounds Derivatized with PFBHA.

| Parameter | Value/Observation | Reference |

| Derivatization Conditions | ||

| pH | Optimal around 4 | [8] |

| Temperature | 35-60°C | [2][7] |

| Time | Aldehydes: >90% completion in 2 hrs. Ketones: may require >8 hrs. | [4] |

| Reaction Yields | ||

| Aldehydes | Generally high and rapid | [4] |

| Ketones | Slower reaction, may be sterically hindered | [6] |

| Derivative Stability | ||

| In Methanol/Acetonitrile | Stable | [4] |

| In Water | Gradual dissociation observed | [4] |

Table 2: Summary of Key Experimental Parameters and Observations for PFBHA Derivatization.

Applications in Drug Development and Research

The high sensitivity and specificity of the PFBHA derivatization method have made it an invaluable tool in various scientific disciplines, including drug development.

-

Metabolic Studies: PFBHA is used to quantify endogenous aldehydes and ketones that are biomarkers of metabolic processes and diseases such as diabetes and neurodegenerative disorders.

-

Oxidative Stress Research: Lipid peroxidation, a key indicator of oxidative stress, generates a variety of reactive aldehydes. PFBHA derivatization allows for the sensitive measurement of these compounds in biological tissues and fluids.

-

Pharmaceutical Quality Control: Aldehydes and ketones can be present as impurities in drug substances and excipients, arising from synthesis or degradation. The PFBHA method provides a reliable means for their trace-level quantification to ensure product quality and safety.

-

Environmental and Occupational Health: Monitoring exposure to toxic aldehydes like formaldehyde and acrolein in the air of workplaces and indoor environments is crucial. PFBHA-based methods, including those using solid-phase microextraction (SPME), are widely employed for this purpose.

Conclusion

From its initial discovery as a novel reagent for steroid analysis, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride has evolved into an indispensable tool for the trace analysis of carbonyl compounds. Its unique chemical properties, which impart high volatility and exceptional electron-capturing ability to its derivatives, have enabled researchers to achieve previously unattainable levels of sensitivity. The methodologies presented in this guide, rooted in over four decades of research, provide a solid foundation for both routine analysis and the development of new applications in drug development and other scientific fields. The continued refinement of PFBHA-based techniques promises to further enhance our understanding of the critical roles that aldehydes and ketones play in health and disease.

References

- 1. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hou.usra.edu [hou.usra.edu]

- 3. Sampling and determination of formaldehyde using solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Feasibility of detection and quantification of gas-phase carbonyls in indoor environments using PFBHA derivatization and solid-phase microextraction (SPME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Carbonyl Compounds Generated from Ozone-Based Food Colorants Decomposition Using On-Fiber Derivatization-SPME-GC-MS [mdpi.com]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Theoretical Insights into the Reactivity of Acetone O-(pentafluorobenzoyl)oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone O-(pentafluorobenzoyl)oxime is a specialized oxime ester of interest in synthetic chemistry and potentially in the development of novel chemical probes and therapeutic agents. The presence of the electron-withdrawing pentafluorobenzoyl group significantly influences the reactivity of the oxime moiety, making its theoretical understanding crucial for predicting its behavior in various chemical environments. This technical guide provides an in-depth analysis of the core reactivity pathways of this compound, drawing upon established principles of oxime chemistry and computational studies of analogous systems. Due to the limited specific research on this particular molecule, this paper presents a theoretical framework for its reactivity.

Core Reactivity Pathways

The reactivity of this compound is primarily dictated by the nature of the N-O bond and the substituents on the carbon and oxygen atoms. Two principal reaction pathways are considered dominant: the Beckmann rearrangement and homolytic cleavage of the N-O bond.

The Beckmann Rearrangement

A classic reaction of oximes, the Beckmann rearrangement involves the conversion of an oxime to an N-substituted amide under acidic conditions.[1][2][3][4] For this compound, this would involve the migration of a methyl group to the nitrogen atom.

Computational studies on the related acetone oxime have elucidated a likely mechanism.[5][6] The reaction is thought to proceed in two main steps:

-

Formation of a Nitrilium Ion: The process is initiated by the departure of the leaving group from the nitrogen atom. In the case of this compound, the pentafluorobenzoyloxy group is a good leaving group, and its departure is facilitated by protonation or coordination to a Lewis acid. This step is generally considered the rate-determining step.[6]

-

Methyl Migration and Hydrolysis: A concerted 1,2-shift of one of the methyl groups anti to the leaving group occurs, leading to the formation of a stable nitrilium ion.[1][2] Subsequent attack by water and tautomerization yields the corresponding N-methylacetamide.

The pentafluorobenzoyl group, being strongly electron-withdrawing, is expected to make the N-O bond more labile and thus facilitate the initial cleavage, potentially lowering the activation energy for the rearrangement compared to simpler oxime esters.

Homolytic N-O Bond Cleavage

An alternative and competing pathway, particularly under thermal or photochemical conditions, is the homolytic cleavage of the weak N-O bond.[7][8][9] This pathway generates an iminyl radical and a pentafluorobenzoyloxy radical.

The subsequent fate of these radical intermediates can lead to a variety of products. The iminyl radical can undergo further reactions such as hydrogen abstraction or cyclization, depending on the reaction conditions and the presence of other reagents. The pentafluorobenzoyloxy radical is expected to readily decarboxylate to form a pentafluorophenyl radical.

Quantitative Theoretical Data (Analogous Systems)

| Reaction Pathway | System | Computational Method | Key Findings | Reference |

| Beckmann Rearrangement | Acetone Oxime | Quantum Mechanical/Molecular Mechanical (QM/MM) | Dehydration is the rate-determining step. | [6] |

| Homolytic Bond Cleavage | General Ethers | G4, G3, CBS-Q, CBS-4M, DFT (wB97) | Substituent effects significantly influence C-O BDEs. | [10] |

| Ester Hydrolysis | Hydroxybenzotriazoles | ab initio/DFT (B3LYP/6-31G, 6-31+G) | Electron-withdrawing groups lower pKa, affecting nucleophilicity. | [11] |

Computational Methodologies

Theoretical studies on the reactivity of oximes and related compounds typically employ Density Functional Theory (DFT) due to its balance of computational cost and accuracy.[12][13][14] A representative computational protocol for investigating the reactivity of this compound would involve the following steps:

-

Geometry Optimization: The ground state and transition state geometries of the reactants, intermediates, and products for both the Beckmann rearrangement and homolytic cleavage pathways would be optimized. A common functional for such calculations is B3LYP, often paired with a basis set such as 6-311+G(d,p) to adequately describe the electronic structure.[12][14]

-

Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that ground states have no imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Energy Profile: Single-point energy calculations using a higher level of theory or a larger basis set can be performed on the optimized geometries to obtain more accurate energy profiles for the reaction pathways.

-

Solvent Effects: To model reactions in solution, a polarizable continuum model (PCM) can be employed to account for the bulk solvent effects.[12]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary reaction pathways for this compound.

References

- 1. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 2. adichemistry.com [adichemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Beckmann Rearrangement [organic-chemistry.org]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]

- 9. doaj.org [doaj.org]

- 10. Theoretical study on homolytic C(sp2)–O cleavage in ethers and phenols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Computational study on hydroxybenzotriazoles as reagents for ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Solubility Profile of Acetone O-(pentafluorobenzoyl)oxime in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Acetone O-(pentafluorobenzoyl)oxime in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its chemical structure, alongside a detailed experimental protocol for determining its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 899828-53-6 |

| Molecular Formula | C₁₀H₈F₅NO |

| Molecular Weight | 253.17 g/mol |

Predicted Solubility in Organic Solvents

The solubility of a compound is largely determined by its polarity and the polarity of the solvent, often summarized by the principle "like dissolves like." this compound possesses both polar (the oxime group) and non-polar (the pentafluorobenzoyl group and the acetone backbone) regions. The presence of the large, non-polar pentafluorobenzoyl group is expected to significantly influence its solubility profile, making it more soluble in non-polar and moderately polar organic solvents.

The following table provides a predicted qualitative solubility profile. It is important to note that this is an estimation based on chemical structure and has not been confirmed by experimental data.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | High | The large non-polar pentafluorobenzoyl group should interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can interact with both the polar oxime group and the non-polar regions of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The polar hydroxyl group of the solvent can interact with the oxime, but the large non-polar part of the solute may limit solubility. |

| Highly Polar Protic | Water | Very Low | The large hydrophobic pentafluorobenzoyl group is expected to make the compound largely insoluble in water. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.

-

-

Chromatographic Analysis (Primary Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was taken.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Methodological & Application

Application Notes and Protocols for the Derivatization of Aldehydes with O-(2,3,4,5,6-Pentafluorobenzyl) Hydroxylamine (PFBHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of aldehydes is crucial in various fields, including environmental monitoring, clinical diagnostics, and drug development, due to their roles as biomarkers for oxidative stress and as environmental pollutants.[1][2] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) is a highly sensitive and specific method for the determination of aldehydes and ketones.[3][4] This technique converts carbonyl compounds into their corresponding O-(pentafluorobenzyl)oxime (PFBO) derivatives, which are amenable to analysis by gas chromatography (GC) and liquid chromatography (LC). The resulting oximes can be readily resolved and quantified, often with high sensitivity using detection methods like mass spectrometry (MS) or electron capture detection (ECD).[3][5]

One of the key advantages of PFBHA derivatization is its ability to react quantitatively with a wide range of aldehydes, including conjugated aliphatic aldehydes.[3] The formed PFBO derivatives are thermally stable, making them suitable for GC analysis without decomposition.[3][6] This method is particularly powerful when coupled with GC-MS in the negative ion chemical ionization (NICI) mode, which can provide sensitivity in the picomole range.[1][2][7]

Applications

-

Environmental Analysis: Determination of aldehydes and ketones in air, water, and soil samples.[3][8] PFBHA derivatization is used in official methods, such as EPA Methods 556 and 556.1 for carbonyl compounds in drinking water.[3]

-

Clinical and Biomedical Research: Quantification of aldehydes as biomarkers of oxidative stress and various diseases.[1][2] For example, this method has been used to measure increases in hexadecanal and octadecanal in human neutrophils.[7] It is also applied for the determination of acetone in the blood of diabetic patients.[9]

-

Food Science and Quality Control: Analysis of volatile aldehydes in food products that contribute to flavor and off-flavor profiles.

-

Pharmaceutical and Drug Development: Monitoring of aldehyde impurities in drug substances and formulations.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of aldehydes using PFBHA derivatization followed by GC-MS.

Table 1: Limits of Detection (LOD) for Aldehyde-PFBO Derivatives

| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Reference |

| Long-chain fatty aldehydes | Purified lipid extracts | GC-NICI-MS | 0.5 pmol | [2][7] |

| Carbonyl compounds | Water | GC-NCI-MS | 0.01 - 0.17 µmol L⁻¹ | [8] |

| Various aldehydes | Water | LC-UV | 14 - 50 ng mL⁻¹ | [10] |

| Acetone | Seawater | GC-MS | 3.0 nM | [6] |

Table 2: Linearity of Detection for Aldehyde-PFBO Derivatives

| Analyte | Matrix | Analytical Method | Linear Range | Reference |

| Long-chain fatty aldehydes | Purified lipid extracts | GC-NICI-MS | Over two orders of magnitude | [2][7] |

| Carbonyl compounds | Processed tobacco | GC-MS | ng L⁻¹ to 40 mg L⁻¹ | [11] |

Experimental Protocols

Protocol 1: Derivatization of Long-Chain Aldehydes in Biological Samples for GC-MS Analysis

This protocol is adapted from the methodology for quantifying long-chain aldehydes from lipid extracts.[1][7]

Materials:

-

O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA)

-

Petroleum ether

-

Chloroform

-

Silicic acid for column chromatography

-

Internal standard (e.g., [d4]-hexadecanal)

-

Nitrogen gas for drying

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Sample Preparation (Lipid Extraction and Purification):

-

Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).

-

To prevent the artificial generation of aldehydes from plasmalogens during derivatization, it is crucial to remove plasmalogens from the lipid extract.[1][2][7]

-

Prepare a silicic acid column.

-

Apply the lipid extract to the silicic acid column.

-

Elute the neutral lipids, including aldehydes, with chloroform. Plasmalogens will be retained on the column.[1]

-

Collect the chloroform elute containing the aldehydes.

-

-

Derivatization:

-

Transfer a known amount of the purified lipid extract or a standard solution of aldehydes to a clean glass vial.

-

Add the internal standard.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add 100 µL of a 10 mg/mL solution of PFBHA in a suitable solvent (e.g., pyridine or buffered aqueous solution). The original protocol to be adapted from does not specify the solvent for PFBHA, so a common solvent is suggested here.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at 60°C for 30 minutes.[11]

-

-

Extraction of Derivatives:

-

After cooling to room temperature, add 1 mL of petroleum ether to the reaction vial.

-

Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper petroleum ether layer to a clean vial.

-

Repeat the extraction step for a complete recovery.

-

Evaporate the pooled petroleum ether extracts to a small volume (50-100 µL) under a gentle stream of nitrogen.[1]

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

GC Conditions (example):

-

Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm df).[3]

-

Carrier gas: Helium.

-

Temperature program: Optimize for the separation of the target aldehyde derivatives.

-

-

MS Conditions (NICI mode):

-

Monitor for the characteristic ions of the PFBHA-oxime derivatives. For long-chain aldehydes, the [M-HF]⁻ ion is often monitored in selected ion monitoring (SIM) mode for high sensitivity.[1]

-

Example ions to monitor: m/z 415 for hexadecanal-PFBO, m/z 443 for octadecanal-PFBO, and m/z 419 for [d4]-hexadecanal-PFBO.[1][2]

-

-

Visualizations

Caption: Chemical reaction scheme for the derivatization of an aldehyde with PFBHA.

Caption: General experimental workflow for aldehyde analysis using PFBHA derivatization.

References

- 1. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]